molecular formula C6H5FO2S B064974 4-Fluoro-3-methylthiophene-2-carboxylic acid CAS No. 187962-16-9

4-Fluoro-3-methylthiophene-2-carboxylic acid

Cat. No. B064974
M. Wt: 160.17 g/mol
InChI Key: KCTKTYADQWAXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid and a fluorine atom attached to it. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in

Mechanism Of Action

The mechanism of action of 4-Fluoro-3-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that its unique chemical structure allows it to interact with various biological molecules, including enzymes and receptors. This interaction may result in the modulation of various biochemical pathways, leading to its potential applications in various fields.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoro-3-methylthiophene-2-carboxylic acid are not well studied. However, it has been reported that this compound may have anti-inflammatory and analgesic properties. It has also been reported to have potential antitumor activity.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluoro-3-methylthiophene-2-carboxylic acid in lab experiments include its unique chemical structure, which allows for the synthesis of various pharmaceuticals, agrochemicals, and materials science research. Its potential applications in catalysis and material science also make it a valuable compound for research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are numerous future directions for the research of 4-Fluoro-3-methylthiophene-2-carboxylic acid. Some of these include:
1. Further investigation into the mechanism of action of this compound.
2. Exploration of its potential applications in drug discovery and development.
3. Investigation of its potential applications in material science research.
4. Investigation of its potential applications in catalysis.
5. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 4-Fluoro-3-methylthiophene-2-carboxylic acid is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 4-Fluoro-3-methylthiophene-2-carboxylic acid involves the reaction of 4-fluoro-3-methylthiophene-2-carbonyl chloride with sodium hydroxide in the presence of water. The reaction yields 4-Fluoro-3-methylthiophene-2-carboxylic acid as the final product. This synthesis method has been reported in various research articles and has been optimized for the production of high-quality 4-Fluoro-3-methylthiophene-2-carboxylic acid.

Scientific Research Applications

4-Fluoro-3-methylthiophene-2-carboxylic acid has various scientific research applications due to its unique chemical structure. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials science research. It has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.

properties

CAS RN

187962-16-9

Product Name

4-Fluoro-3-methylthiophene-2-carboxylic acid

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

IUPAC Name

4-fluoro-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5FO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

KCTKTYADQWAXNB-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1F)C(=O)O

Canonical SMILES

CC1=C(SC=C1F)C(=O)O

synonyms

2-Thiophenecarboxylicacid,4-fluoro-3-methyl-(9CI)

Origin of Product

United States

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